molecular formula C14H13N3OS B2831201 N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide CAS No. 868977-53-1

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2831201
CAS No.: 868977-53-1
M. Wt: 271.34
InChI Key: BTNHGEXQSNWUOC-UHFFFAOYSA-N
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Description

N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked via an ethyl chain to an imidazo[1,2-a]pyridine moiety. This scaffold combines the electronic diversity of thiophene with the fused bicyclic imidazo[1,2-a]pyridine system, which is prevalent in bioactive molecules due to its π-π stacking and hydrogen-bonding capabilities. The compound’s synthesis typically involves condensation or coupling reactions between thiophene-derived precursors and imidazo[1,2-a]pyridine intermediates .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(12-4-3-9-19-12)15-7-6-11-10-17-8-2-1-5-13(17)16-11/h1-5,8-10H,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNHGEXQSNWUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-aminopyridine with α-bromoketones to form the imidazo[1,2-a]pyridine scaffold . This is followed by a coupling reaction with thiophene-2-carboxylic acid or its derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Comparison with Similar Compounds

(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine

Key Differences :

  • Core Structure : Replaces the ethyl-thiophene-2-carboxamide group with a thiophene-2-carbaldehyde-derived Schiff base (imine) .
  • Heterocycle : Uses imidazo[1,2-a]pyrimidine instead of imidazo[1,2-a]pyridine, altering electronic properties and steric bulk.
  • Synthesis : Prepared via room-temperature condensation, contrasting with the reflux conditions often used for carboxamide derivatives .

Table 1 : Structural and Synthetic Comparison

Feature Target Compound (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
Linker Ethyl-carboxamide Imine (Schiff base)
Heterocyclic System Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyrimidine
Thiophene Substituent Carboxamide at position 2 Aldehyde-derived imine at position 2
Synthetic Conditions Reflux in aprotic solvents Room-temperature ethanol condensation

Imidazo[1,2-a]pyridine-Chalcone Conjugates (e.g., 7a–l)

Key Differences :

  • Functional Group : Features a chalcone (α,β-unsaturated ketone) instead of thiophene-2-carboxamide .
  • Bioactivity : Chalcones are associated with antikinetoplastid activity, whereas thiophene carboxamides may exhibit divergent pharmacological profiles.
  • Synthesis : Requires NaOH-mediated Claisen-Schmidt condensation, differing from carboxamide coupling methods .

N-(2-Nitrophenyl)thiophene-2-carboxamide

Key Differences :

  • Aromatic System : Attaches a nitro-substituted phenyl group instead of imidazo[1,2-a]pyridine-ethyl .
  • Electronic Effects : The nitro group introduces strong electron-withdrawing effects, reducing electron density compared to the electron-rich imidazo[1,2-a]pyridine.
  • Crystal Packing : Exhibits dihedral angles of 8.5–13.5° between thiophene and aryl rings, whereas the target compound’s fused imidazo-pyridine system likely imposes greater planarity .

Table 2 : Electronic and Crystallographic Comparison

Parameter Target Compound N-(2-Nitrophenyl)thiophene-2-carboxamide
Substituent Electronic Electron-rich imidazo-pyridine Electron-deficient nitro group
Dihedral Angle (Aromatic) Likely <10° (fused system) 8.5–13.5°
Hydrogen Bonding Amide N–H and carbonyl O Weak C–H⋯O/S interactions

2-(Imidazo[1,2-a]pyridin-2-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine

Key Differences :

  • Stability : The amine linker may confer lower metabolic stability compared to the hydrolytically stable carboxamide.

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates the structural features of imidazo[1,2-a]pyridine and thiophene, both of which are known for their significant pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 imidazo 1 2 a pyridin 2 yl ethyl thiophene 2 carboxamide\text{N 2 imidazo 1 2 a pyridin 2 yl ethyl thiophene 2 carboxamide}

Key Features

  • Imidazo[1,2-a]pyridine Moiety : Known for anti-inflammatory, antiviral, and anticancer properties.
  • Thiophene Ring : Enhances binding affinity and stability with biological targets.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity. For instance, it has shown potential as a type-I inhibitor of FLT3 kinase, which is involved in acute myeloid leukemia (AML) .
  • Receptor Modulation : The compound may interact with various receptors to modulate biological responses.
  • Induction of Apoptosis : Studies have indicated that this compound can induce apoptotic effects in cancer cell lines, contributing to its anticancer properties .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer activity:

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer). It showed significant anti-proliferative effects across these models .
  • Mechanism : The anticancer activity is attributed to its ability to inhibit specific kinases involved in tumor growth and survival pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • COX Inhibition : It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs .

Antiviral Activity

Emerging studies suggest that the compound may possess antiviral properties:

  • Targeted Viruses : Preliminary data indicate potential efficacy against certain viral infections, although further research is needed to elucidate specific mechanisms and viral targets.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant inhibition in various cancer cell lines
Anti-inflammatoryComparable COX inhibition to celecoxib
AntiviralPreliminary evidence of efficacy

Case Study: FLT3 Inhibition in AML

A notable study focused on the compound's role as an FLT3 inhibitor in AML treatment:

  • Findings : The compound demonstrated equal anti-proliferative activities against FLT3 mutations associated with resistance in AML cell lines.
  • Apoptotic Effects : Induced apoptosis was confirmed through assays measuring caspase activation and cell viability .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionsImpact on Yield/Purity
SolventDMF or DMSO+20% yield
CatalystPd(OAc)₂/CuI+15% coupling efficiency
Reaction Time12–24 hrs (step-dependent)Reduces byproducts
PurificationSilica chromatography≥95% purity

Basic Question: What analytical techniques are critical for characterizing the molecular structure and confirming the identity of this compound?

Methodological Answer:
Structural validation requires a combination of spectroscopic and computational methods:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imidazo[1,2-a]pyridine C-H at δ 7.5–8.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 326.12 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves dihedral angles between heterocyclic rings (e.g., 8.5–13.5° for imidazo-thiophene planes) .
  • InChI Key : Canonical SMILES strings (e.g., C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC5=CC=CC=C5S4) enable database cross-referencing .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or target specificity. Strategies include:

  • Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ ranges: 0.5–10 µM for anticancer vs. 20–50 µM for antimicrobial effects) .
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities for caspases (apoptosis) vs. bacterial enzymes (e.g., DNA gyrase) .
  • Metabolic Stability Assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Q. Table 2: Biological Activity Discrepancies and Resolutions

Reported ActivityConfounding FactorResolution Method
Anticancer (IC₅₀ = 2 µM)Cell line heterogeneity (e.g., HeLa vs. MCF-7)Standardize cell panels
Antimicrobial (MIC = 50 µM)Media composition affecting solubilityUse DMSO co-solvent ≤0.1%

Advanced Question: What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:
SAR studies focus on substituent effects at three key positions:

Imidazo[1,2-a]pyridine Core : Methyl or ethyl groups at C8 enhance metabolic stability (t₁/₂ > 4 hrs in liver microsomes) .

Thiophene Carboxamide : Electron-withdrawing groups (e.g., -NO₂) improve caspase-3 binding (ΔG = -9.2 kcal/mol) .

Ethyl Linker : Branching (e.g., cyclopropyl substitution) reduces off-target kinase inhibition (e.g., EGFR IC₅₀ shifts from 1.2→15 µM) .

Q. Table 3: SAR Trends in Derivatives

Substituent PositionModificationPharmacological Impact
C8 (Imidazo ring)Methyl+30% metabolic stability
Thiophene C5NitroCaspase-3 affinity ↑ 5-fold
Ethyl linkerCyclopropylKinase selectivity ↑ 10-fold

Advanced Question: How do modifications to the imidazo[1,2-a]pyridine core influence the compound's pharmacological profile?

Methodological Answer:
Core modifications alter electronic properties and steric bulk, impacting target engagement:

  • Electron-Donating Groups (e.g., -OCH₃) : Increase solubility (logP ↓ from 3.1→2.4) but reduce blood-brain barrier penetration .
  • Halogenation (e.g., Br at C6) : Enhances π-stacking with DNA (e.g., ∆Tm = +4°C in thermal denaturation assays) .
  • Ring Expansion (e.g., benzo-fused imidazo) : Broadens kinase inhibition (e.g., CDK2 IC₅₀ = 0.8 µM vs. 5.2 µM for parent compound) .

Computational Insight : DFT calculations (B3LYP/6-31G*) show that electron-withdrawing groups lower HOMO-LUMO gaps (4.1→3.5 eV), correlating with enhanced reactivity in electrophilic targets .

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